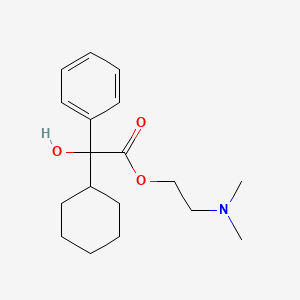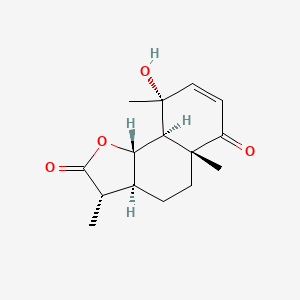
Vulgarine
Vue d'ensemble
Description
Vulgarin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite found in the roots of the plant Angelica sinensis, also known as Dong Quai. Vulgarin has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Potentiel anticancéreux
La vulgarine et ses dérivés ont été étudiés pour leurs activités cytotoxiques contre diverses lignées cellulaires cancéreuses. De nouveaux dérivés créés par transformation chimique ont montré des résultats prometteurs dans l'inhibition de la croissance des lignées cellulaires HepG-2 (cancer du foie), HCT-116 (cancer du côlon), MCF-7 (cancer du sein) et A-549 (cancer du poumon) {svg_1}. Ces résultats suggèrent que la this compound pourrait être un échafaudage précieux pour le développement de nouveaux agents anticancéreux.
Propriétés anti-inflammatoires
La recherche a indiqué que la this compound présente une activité anti-inflammatoire significative. Elle a été évaluée à l'aide du test d'inhibition de la cyclooxygénase (COX) humaine, où elle a montré une activité inhibitrice préférentielle envers la COX-2, qui est une enzyme impliquée dans l'inflammation et la douleur {svg_2}. Cette propriété fait de la this compound un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Effets antidiabétiques
La this compound a été associée à des propriétés antidiabétiques, en particulier en améliorant l'efficacité des médicaments antidiabétiques existants. Des études suggèrent que lorsqu'elle est combinée à la glibenclamide, un médicament antidiabétique courant, la this compound améliore le contrôle de la glycémie chez les rats diabétiques. Cela montre son potentiel d'utilisation dans l'amélioration de la gestion du diabète.
Transformation microbienne
La biotransformation de la this compound par des micro-organismes comme Aspergillus niger a été explorée pour produire des métabolites ayant des activités biologiques accrues. Ce processus peut conduire à la découverte de nouveaux dérivés ayant des propriétés anti-inflammatoires améliorées et pourrait également imiter le métabolisme de la this compound par les enzymes hépatiques lorsqu'elle est utilisée comme médicament {svg_3}.
Transformation chimique et développement de médicaments
La this compound a été soumise à des transformations chimiques pour produire de nouveaux dérivés avec de meilleures affinités de liaison et des activités biologiques. Par exemple, des dérivés ont été créés qui s'intègrent bien dans le site actif de la COX-2, montrant une meilleure activité que le naproxène, un médicament anti-inflammatoire bien connu {svg_4}. Cela montre le potentiel de la this compound en tant que composé principal dans la découverte et le développement de médicaments.
Applications en médecine traditionnelle
La this compound, également connue sous le nom de judaïcine ou de barreline, a été utilisée en médecine traditionnelle par les communautés tribales pour traiter diverses affections telles que le rhumatisme, les problèmes d'estomac, les troubles hépatiques et sexuels {svg_5}. Cette utilisation historique soutient l'exploration du potentiel thérapeutique de la this compound en médecine moderne.
Mécanisme D'action
The primary mechanism of action of Vulgarin involves its interaction with cellular targets related to diabetes. Notably, Vulgarin has been studied in combination with the antidiabetic drug glibenclamide (GLB). It modulates the expression of key genes involved in glucose metabolism, such as PEPCK and G6Pase. The concurrent administration of GLB and Vulgarin enhances the antidiabetic effectiveness by restoring insulin levels and improving lipid profiles .
Propriétés
IUPAC Name |
(3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3/t8-,9-,11-,12+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDZEACIWDCKX-WUDKWMPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@H]2OC1=O)[C@](C=CC3=O)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928884 | |
| Record name | Vulgarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3162-56-9 | |
| Record name | (3S,3aS,5aR,9R,9aS,9bS)-3a,5,5a,9,9a,9b-Hexahydro-9-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,6(3H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Judaicin (eudesmane naphthofuran) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vulgarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3162-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



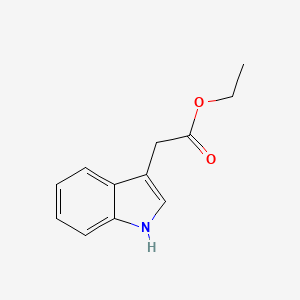
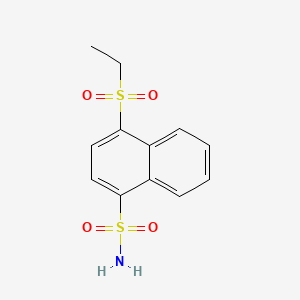


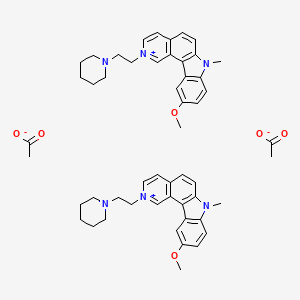
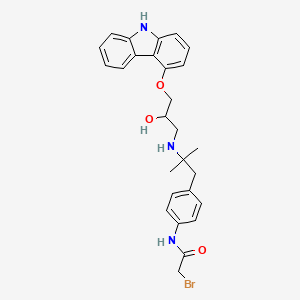
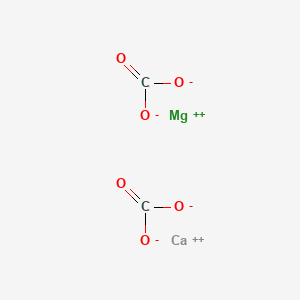

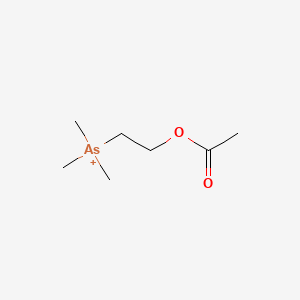


![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

